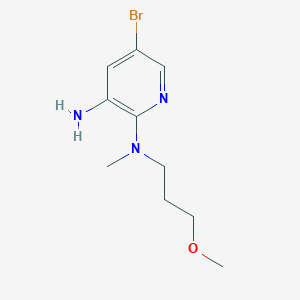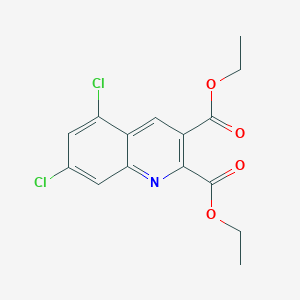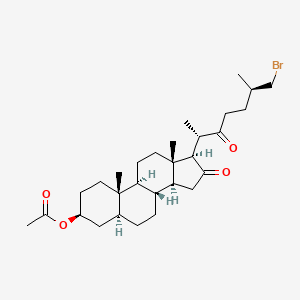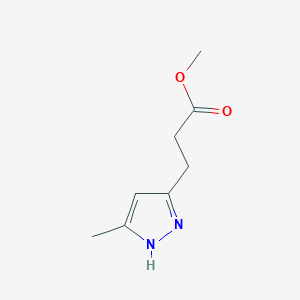
5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine is a synthetic organic compound that belongs to the class of azaheterocyclic compounds These compounds are characterized by the presence of nitrogen atoms within their ring structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine typically involves multi-step organic reactions. One common method involves the bromination of a pyridine derivative, followed by the introduction of the methoxypropyl and methyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects in treating diseases related to angiogenesis.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may interact with vascular endothelial growth factor (VEGF) receptors, thereby influencing angiogenesis .
Comparación Con Compuestos Similares
Similar Compounds
2-N-methylpyridine-2,3-diamine: Lacks the bromine and methoxypropyl groups.
5-bromo-2-N-methylpyridine-2,3-diamine: Lacks the methoxypropyl group.
5-bromo-2-N-(3-methoxypropyl)pyridine-2,3-diamine: Lacks the N-methyl group.
Uniqueness
5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine is unique due to the presence of both the bromine atom and the methoxypropyl group, which confer specific chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C10H16BrN3O |
|---|---|
Peso molecular |
274.16 g/mol |
Nombre IUPAC |
5-bromo-2-N-(3-methoxypropyl)-2-N-methylpyridine-2,3-diamine |
InChI |
InChI=1S/C10H16BrN3O/c1-14(4-3-5-15-2)10-9(12)6-8(11)7-13-10/h6-7H,3-5,12H2,1-2H3 |
Clave InChI |
HAOQBZRWHCQRKK-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCOC)C1=C(C=C(C=N1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzonitrile](/img/structure/B12629999.png)
![[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12630004.png)
![1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12630006.png)


![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)






